molecular formula C15H16N4O B2758853 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone CAS No. 2034332-31-3

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone

Cat. No. B2758853
CAS RN: 2034332-31-3
M. Wt: 268.32
InChI Key: RGUSMZRWHBRJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects on Lung Adenocarcinoma Cells

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized five different N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with various amine derivatives, leading to the discovery of 11 unique pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives that were not previously reported in the literature . Among these derivatives, two compounds exhibited significant cytotoxic effects in the A549 lung adenocarcinoma cell line:

The structure–activity relationship (SAR) study indicated that an amide group with a long alkyl chain and a benzene ring with a p-CF3 group could be crucial for their efficiency. Theoretical ADMET studies predicted favorable pharmacokinetic properties for these pyrazolopyrazine derivatives.

Potential HIV-1 Integrase Inhibitors

Pyrazolopyrazinones have been explored as potential inhibitors of HIV-1 integrase. These compounds exhibit antiviral activity by interfering with the viral integration process. Figure 1 shows examples of such molecules, including compound 2, which demonstrates HIV-1 integrase inhibitory effects .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Another interesting application involves dipeptidyl peptidase-IV (DPP-IV) inhibition. Compound 1 (see Figure 1) is a pyrazolopyrazinone derivative that exhibits DPP-IV inhibitory effects. DPP-IV inhibitors are relevant in the treatment of type 2 diabetes .

Mycobacterium ATP Synthase Inhibitors

Researchers have also identified novel inhibitors of mycobacterium ATP synthase, where the central skeleton of these inhibitors is the pyrazolo[1,5-a]pyrazin-4(5H)-one (compound 4 in Figure 1). These inhibitors were discovered through a screening process and may have potential applications in combating mycobacterial infections .

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(12-3-5-16-6-4-12)18-7-8-19-13(10-18)9-14(17-19)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUSMZRWHBRJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone

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